Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzofuran moiety, a thiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions:
Formation of the Benzofuran Moiety: The initial step often involves the synthesis of the 7-ethoxybenzofuran core. This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using a carbamoylation reaction, typically involving isocyanates or carbamoyl chlorides.
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the thiazole ring, in particular, is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran and thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(benzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate: Lacks the ethoxy group, which may affect its solubility and biological activity.
Ethyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate: Similar structure but with an ethyl ester, potentially altering its pharmacokinetic properties.
Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate: Contains a methoxy group instead of an ethoxy group, which could influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the ethoxy group in Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-3-28-17-6-4-5-15-11-18(29-19(15)17)16-12-30-22(23-16)24-20(25)13-7-9-14(10-8-13)21(26)27-2/h4-12H,3H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVYRSGQXRCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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